

CBP/p300-IN-5 experimental protocol for cell culture

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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934

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Application Notes and Protocols for CBP/p300-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP/p300-IN-5 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300. These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP and p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. **CBP/p300-IN-5** offers a valuable tool for studying the biological functions of these acetyltransferases and for preclinical drug development.

These application notes provide detailed protocols for the use of **CBP/p300-IN-5** in cell culture experiments, including methods for assessing its impact on cell viability, target engagement (H3K27 acetylation), and key signaling pathways.

Data Presentation

In Vitro Activity of CBP/p300-IN-5

Target/Assay	Cell Line	IC50	Reference
p300/CBP Histone Acetyltransferase	-	18.8 nM	[1][2]
H3K27 Acetylation (H3K27Ac)	PC-3 (Prostate Cancer)	4.6 nM	[1]
Cell Proliferation	LNCaP-FGC (Prostate Cancer)	14.8 nM	[1]
Cell Proliferation	LNCaP (Prostate Cancer)	15 nM	[1]

In Vivo Activity of CBP/p300-IN-5

Xenograft Model	Dosing	Tumor Growth Inhibition	Reference
SuDHL-8 (B-cell Lymphoma)	7.5 mg/kg/day	62%	[1][2]
22RV1 (Prostate Cancer)	7.5 mg/kg/day	48%	[1][2]

Experimental Protocols

Reagent Preparation and Storage

Stock Solution Preparation: **CBP/p300-IN-5** is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Warming and sonication may be required to fully dissolve the compound.

Storage:

- Solid powder: Store at -20°C for up to 3 years.
- Stock solution (in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

Recommended Cell Lines:

- Prostate Cancer: LNCaP, PC-3, 22RV1[1][2]
- Bladder Cancer: 5637, T24[3]
- B-cell Lymphoma: SuDHL-8[1][2]

General Cell Culture: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Treatment with **CBP/p300-IN-5**:

- Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
- Allow cells to adhere and reach exponential growth phase (typically 24 hours).
- Prepare a working solution of **CBP/p300-IN-5** by diluting the stock solution in fresh culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay, starting with a range from low nanomolar to micromolar.
- Replace the existing medium with the medium containing **CBP/p300-IN-5** or a vehicle control (e.g., DMSO at the same final concentration).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (CCK-8)

This protocol is adapted from a general method for assessing cell proliferation.[3]

Materials:

- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium.
- After 24 hours, treat the cells with various concentrations of **CBP/p300-IN-5** and a vehicle control.
- Incubate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K27 Acetylation

This protocol is a standard method for detecting changes in histone acetylation.

Materials:

- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus

- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27ac, anti-Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and treat with **CBP/p300-IN-5** as described above.
- After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.

Signaling Pathway Analysis (Luciferase Reporter Assay)

This is a general protocol for assessing the impact of **CBP/p300-IN-5** on specific signaling pathways using luciferase reporters.

Materials:

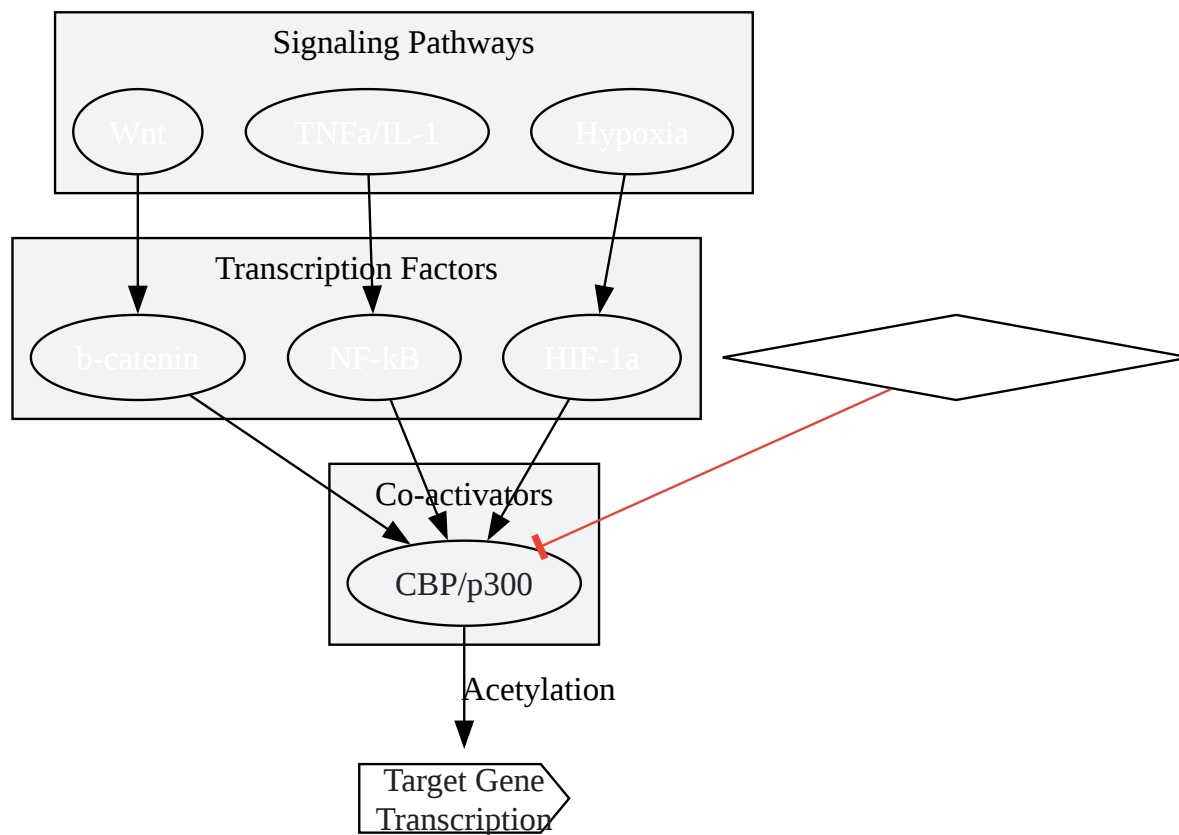
- 24-well or 96-well plates
- Luciferase reporter plasmid for the pathway of interest (e.g., TCF/LEF reporter for Wnt/ β -catenin, NF- κ B reporter for NF- κ B pathway)
- Renilla luciferase plasmid (for normalization)
- Transfection reagent
- Dual-luciferase reporter assay system

Procedure:

- Co-transfect cells with the specific reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
- After 24 hours, treat the cells with **CBP/p300-IN-5** and/or a known activator of the signaling pathway.
- Incubate for an appropriate duration (e.g., 24 hours).
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

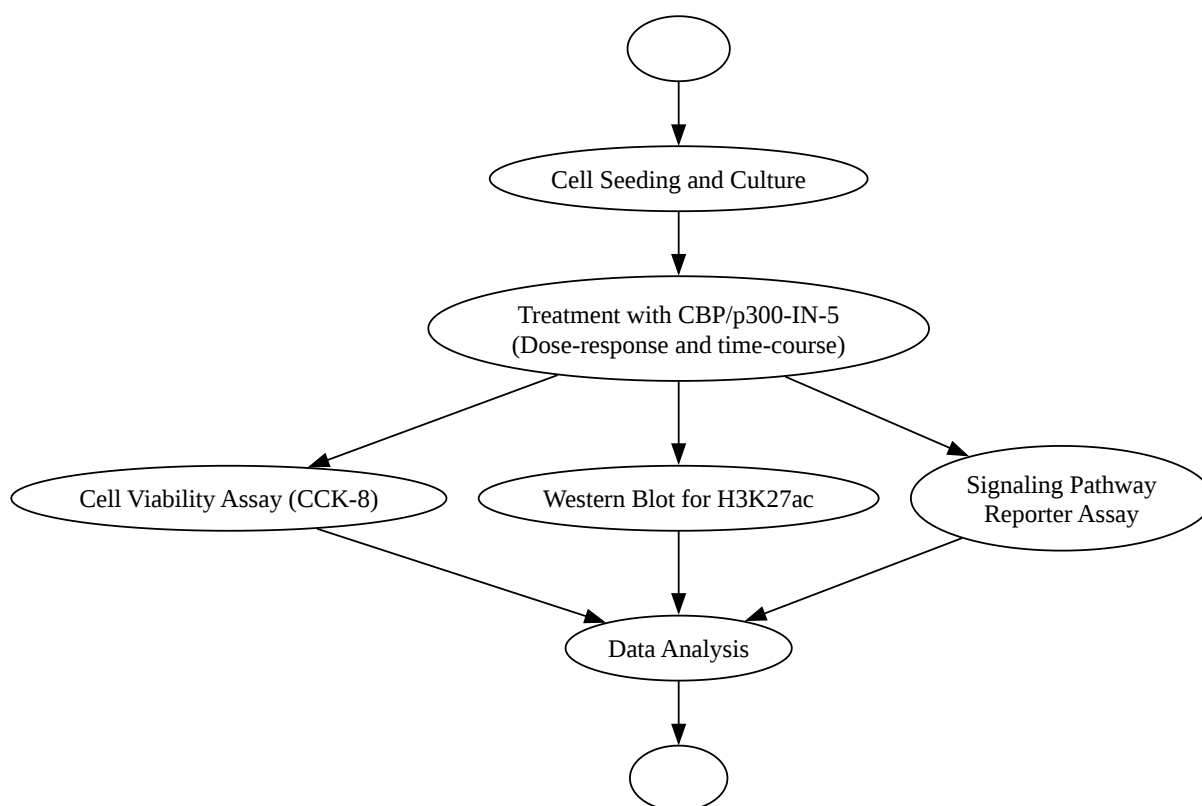
Visualizations

Signaling Pathways



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Experimental Workflow



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